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Abstract

Ruzinurad (SHR4640) is a novel, potent, and selective inhibitor of the urate transporter 1
(URAT1) developed by Jiangsu Hengrui Pharmaceuticals for the treatment of hyperuricemia
and gout. By targeting URAT1, a key protein responsible for the reabsorption of uric acid in the
kidneys, Ruzinurad effectively increases uric acid excretion and lowers serum uric acid (SUA)
levels. This technical guide provides a comprehensive overview of the discovery and
development of Ruzinurad, summarizing key preclinical and clinical data, and detailing the
experimental methodologies employed in its evaluation.

Introduction to Hyperuricemia and URAT1 Inhibition

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor
for the development of gout, a painful inflammatory arthritis. The kidneys play a crucial role in
maintaining uric acid homeostasis, with approximately 90% of filtered urate being reabsorbed

in the proximal tubules.[1] Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is the
primary transporter responsible for this reabsorption process.[2] Therefore, inhibiting URATL1 is
a key therapeutic strategy for increasing uric acid excretion and lowering sUA levels in patients
with hyperuricemia and gout.[1]
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Mechanism of Action

Ruzinurad is a highly selective inhibitor of URAT1.[2][3] By binding to URATL, it blocks the
reabsorption of uric acid from the renal tubules back into the bloodstream, thereby promoting
its excretion in the urine and effectively lowering serum uric acid levels.[4]

In Vitro Potency and Selectivity

In preclinical studies, Ruzinurad has demonstrated potent inhibitory activity against human
URAT1 (hURAT1). In a non-isotopic uric acid uptake assay using HEK293 cells stably
expressing hURAT1, Ruzinurad inhibited URAT1 activity with a half-maximal inhibitory
concentration (IC50) of 0.13 uM.[1] Another source reports an IC50 value of 33.7 nM in a
similar assay system.[5] While specific quantitative data on its selectivity against other renal
transporters such as OAT1, OAT3, and ABCG2 are not publicly available, it is described as a
"highly selective" URAT1 inhibitor.[3]

Preclinical Pharmacokinetics and Efficacy

Details of in vivo preclinical studies in animal models of hyperuricemia have not been
extensively published. However, one study describes a subacute hyperuricemia mouse model
induced by uric acid and the uricase inhibitor potassium oxonate, which was used to evaluate
the in vivo efficacy of URAT1 inhibitors like SHR4640.[6] In this model, SHR4640 demonstrated
a dose-dependent reduction in serum uric acid levels.[6]

Clinical Development

Ruzinurad has undergone extensive clinical evaluation in Phase I, Il, and Ill trials, both as a
monotherapy and in combination with other urate-lowering therapies.

Phase | Studies

Phase | trials in healthy volunteers and subjects with hyperuricemia were conducted to assess
the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of Ruzinurad.

A food-effect study in healthy Chinese male volunteers receiving a single 10 mg dose of
SHR4640 showed that a high-fat, high-calorie meal did not significantly affect the main
pharmacokinetic parameters or the serum uric acid-lowering effect of the drug.[7]
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A drug-drug interaction study (NCT04157959) evaluated the co-administration of Ruzinurad
(10 mg daily) and the xanthine oxidase inhibitor febuxostat (80 mg daily) in patients with
primary hyperuricemia.[6][8] The study found no clinically relevant pharmacokinetic interactions
between the two drugs.[6] The combination therapy demonstrated a synergistic effect in
reducing serum uric acid.[6]

Phase Il Studies

This randomized, double-blind, placebo- and active-controlled Phase Il study evaluated the
efficacy and safety of different doses of Ruzinurad in Chinese subjects with hyperuricemia.[7]

[°]
Key Findings:

o After 5 weeks of treatment, the proportion of subjects achieving the target sUA level of <360
pumol/L was significantly higher in the Ruzinurad 5 mg (32.5%) and 10 mg (72.5%) groups
compared to placebo (0%).[7]

e The mean percent reduction in sUA at week 5 was 32.7% for 5 mg Ruzinurad and 46.8% for
10 mg Ruzinurad, compared to a 5.9% reduction with placebo.[7]

e Ruzinurad was well-tolerated, with the incidence of treatment-emergent adverse events
(TEAES) being comparable across all treatment groups.[7]

Phase Ill Studies

This 12-week, multicenter, randomized, double-blind, placebo-controlled Phase Il study
assessed the efficacy and safety of Ruzinurad in combination with febuxostat in patients with
primary gout and hyperuricemia who had an inadequate response to febuxostat alone.[3][4]

Key Findings:

o Atweek 12, a significantly greater proportion of patients in the Ruzinurad 5 mg (53.1%) and
10 mg (56.9%) combination groups achieved the target sUA level of <360 pmol/L compared
to the placebo plus febuxostat group.[3][10]

e The combination therapy was generally well-tolerated, with gout flares being the most
common TEAE.[3]
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This multicenter, randomized, double-blind, allopurinol-controlled Phase Ill study evaluated the
efficacy and safety of Ruzinurad in subjects with gout.[11] A press release regarding this study
stated that Ruzinurad demonstrated a superior sUA lowering effect compared to allopurinol
with a well-tolerated safety profile.[12]

Data Summary Tables

Table 1: Preclinical In Vitro Potency of Ruzinurad

Parameter Assay System Value Reference

Non-isotopic uric acid

IC50 vs. hURAT1 uptake in URAT1- 0.13 pM [1]
HEK293 cells
Uric acid uptake in

IC50 vs. hURAT1 33.7nM [5]
HEK293 cells

Table 2: Summary of Key Phase Il Monotherapy Clinical Trial (NCT03185793)
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Ruzinurad 5 Ruzinurad Benzbroma
Parameter Placebo Reference
mg 10 mg rone 50 mg
N 40 40 40 40 [7]
Baseline sUA
(umol/L, 550.3 554.8 552.3 551.5 [7]
mean)
% Patients
achieving
sUA <360 0% 32.5% 72.5% 61.5% [7]
pumol/L at
Week 5
% Reduction
in sSUA at 5.9% 32.7% 46.8% 41.8% [7]
Week 5
Most Similar Similar Similar Similar
Common across across across across [7]
TEAEs groups groups groups groups

Table 3: Summary of Key Phase Il Combination Therapy Clinical Trial with Febuxostat

(NCT05513976)
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Ruzinurad 5 Ruzinurad 10

Placebo +
Parameter mg + mg + Reference

Febuxostat

Febuxostat Febuxostat

N ~50 ~50 ~51 [3]
Baseline sUA

504.8 514.0 514.1 [3]
(umol/L, mean)
% Patients
achieving sUA

13.7% 53.1% 56.9% [10]
<360 pumol/L at
Week 12
% Patients
achieving sUA

9.8% 38.8% 43.1% [3]
<300 pmol/L at
Week 12
TEAESs (%) 80.4% 87.8% 74.5% [3]
Gout Flares (%) 45.1% 49.0% 39.2% [3]

Experimental Protocols
In Vitro URAT1 Inhibition Assay (Non-radioactive Uric
Acid Uptake)

This protocol is based on a published method for assessing URAT1 inhibition in vitro.[1]

e Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to overexpress
human URAT1 (hURAT1). The cells are cultured in 24-well plates until they reach
approximately 80% confluency.

e Compound Pre-incubation: The URAT1-expressing HEK293 cells are pre-incubated with
various concentrations of Ruzinurad (or other test compounds) for 30 minutes.

» Uric Acid Uptake: The cells are then incubated with a 750 uM uric acid buffer (dissolved in
Krebs-Ringer buffer, pH 8.0) for 30 minutes to allow for uric acid uptake. Untransfected
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HEK293 cells are used as a negative control to determine background uric acid uptake.

o Cell Lysis and Analysis: After the incubation period, the cells are washed with cold
phosphate-buffered saline (PBS) and then lysed. The intracellular uric acid concentration is
measured using a commercially available kit and normalized to the total protein content of
the cell lysate.

» Data Analysis: The uric acid uptake in the untransfected HEK293 cells is subtracted from the
uptake in the URAT1-expressing cells to determine the specific URAT1-mediated transport.
The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response
data to a suitable pharmacological model.

Clinical Trial Protocol Synopsis (Phase Il Monotherapy,
NCT03185793)

» Study Design: A randomized, double-blind, placebo- and active-controlled, dose-ranging
study.

» Participants: Chinese subjects with hyperuricemia (SUA 2480 umol/L with a history of gout, or
>540 pmol/L without a history of gout).

 Intervention: Subjects were randomized to receive once-daily oral doses of Ruzinurad (2.5
mg, 5 mg, or 10 mg), placebo, or benzbromarone (50 mg) for 5 weeks.

e Primary Endpoint: The proportion of subjects achieving a target sUA level of <360 pumol/L at
week 5.

o Secondary Endpoints: Percent change in sUA from baseline, and safety assessments
including the incidence of TEAEs.

Visualizations
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Caption: Mechanism of action of Ruzinurad in the renal proximal tubule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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